molecular formula C12H13BrN2O3 B2726916 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide CAS No. 1797838-41-5

4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide

Cat. No. B2726916
CAS RN: 1797838-41-5
M. Wt: 313.151
InChI Key: JOCLYPURIZFQKM-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, this compound can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide in lab experiments is its specificity for PARP inhibition. This specificity allows for the selective targeting of cancer cells, while minimizing damage to healthy cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound in order to minimize toxicity.

Future Directions

There are several future directions for the study of 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to maximize its therapeutic potential while minimizing toxicity. Finally, the potential use of this compound in combination with other anticancer agents should be explored in order to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide involves several steps. The first step involves the reaction of 4-bromo-2-hydroxybenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. The second step involves the reaction of 4-bromo-2-chlorobenzoic acid with N-(1-cyano-2-methoxy-1-methylethyl)amine to form 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-chlorobenzamide. The final step involves the reaction of 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-chlorobenzamide with sodium hydroxide to form this compound.

Scientific Research Applications

4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of breast cancer, lung cancer, and prostate cancer. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-bromo-N-(2-cyano-1-methoxypropan-2-yl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(6-14,7-18-2)15-11(17)9-4-3-8(13)5-10(9)16/h3-5,16H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCLYPURIZFQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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